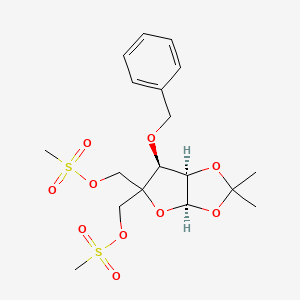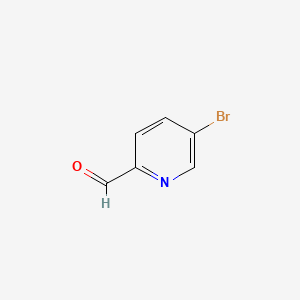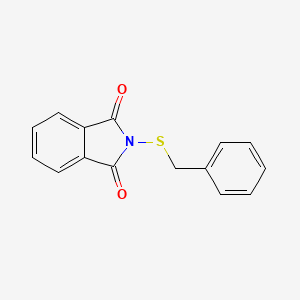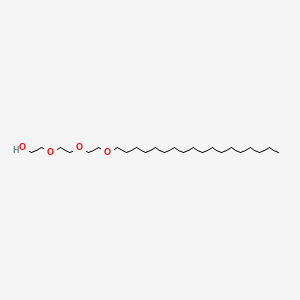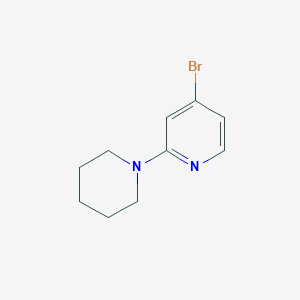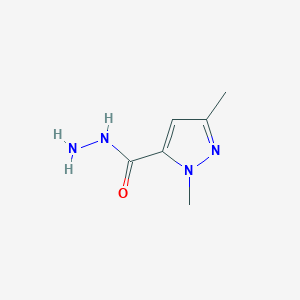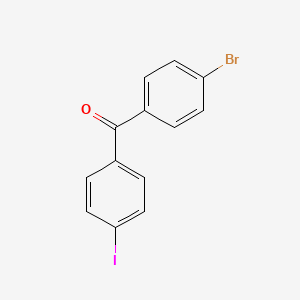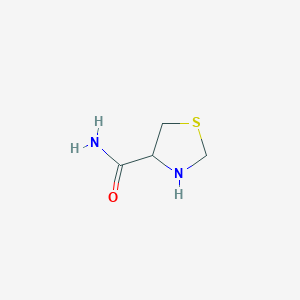
4-Thiazolidinecarboxamide
Overview
Description
4-Thiazolidinecarboxamide derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a thiazolidine core, a heterocyclic structure containing sulfur and nitrogen atoms, which can be modified to produce a variety of derivatives with different properties and activities 10.
Synthesis Analysis
The synthesis of this compound derivatives involves various strategies, including multicomponent reactions and condensation processes. For instance, 4-thiazolidinones have been used as key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives through nucleophilic addition reactions . Additionally, thiazolidine-4-carboxylic acid derivatives have been synthesized from l-cysteine hydrochloride using a suitable synthetic strategy, leading to compounds with inhibitory activity against influenza A neuraminidase . A one-pot, multicomponent synthesis approach has also been developed for the creation of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives10.
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various analytical techniques, including X-ray crystallography. The X-ray crystal structure of thiazolidine-4-carboxylic acid revealed the resonance stabilization of the unprotonated form, which contributes to its anomalously low basicity compared to non-sulfur-containing analogs like proline . The X-ray single crystal technique has also been employed to determine the Z/E potential isomerism configuration of synthesized derivatives .
Chemical Reactions Analysis
This compound derivatives undergo a range of chemical reactions, which are essential for their synthesis and modification. For example, thiazolidine-4-carboxylic acid can react with formaldehyde to form a condensation product, which has been shown to have anti-toxic effects, particularly on the liver . The reactivity of these compounds allows for the creation of a variety of derivatives with potential biological activities, such as antimicrobial and antifungal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These compounds exhibit a range of activities, including antioxidant properties, as seen with thiazolidine-4-carboxylic acid, which has potential value in geriatric medicine . The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated, with some demonstrating weak to moderate activity against Gram-negative bacteria and fungi . Additionally, the ability of thiazolidine-4-carboxylic acid to trap nitrites in vivo suggests its role in blocking the formation of carcinogenic N-nitroso compounds .
Scientific Research Applications
1. Antitumor Activities
4-Thiazolidinecarboxamide derivatives have been investigated for their potential as antitumor agents. For instance, the metabolism of RS-0481, a host-mediated antitumor activator derived from this compound, was studied in rats and dogs, highlighting its metabolic pathways and the identification of metabolites (Iwabuchi et al., 1991). Additionally, the study of novel anticancer 4-thiazolidinone derivatives has shown that these compounds possess cytotoxic and proapoptotic properties, necessitating further investigation into their anticancer potential (Szychowski et al., 2017).
2. Antimicrobial and Antifungal Properties
Thiazolidine-2,4-dione carboxamide derivatives have shown promising antimicrobial and antifungal activities against various bacterial and fungal isolates, including Gram-positive and Gram-negative bacteria (Alhameed et al., 2019). Furthermore, the synthesis and study of antimicrobial properties of various 4-thiazolidinone derivatives have identified compounds with distinct antimicrobial effects, highlighting their potential use in developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).
3. Immunological Applications
2-Substituted thiazolidine-4-carboxamide derivatives have been synthesized, focusing on their potentially useful immunological properties. These derivatives were synthesized in a stereoselective manner and their structures were established using NMR methods and X-ray analysis (Refouvelet et al., 2000).
4. Influenza Neuraminidase Inhibitors
Some thiazolidine-4-carboxylic acid derivatives have been evaluated for their ability to inhibit neuraminidase of the influenza A virus, showing moderate inhibitory activity and potential for the development of new influenza NA inhibitors (Liu et al., 2011).
5. Geriatric Medicine
Thiazolidine-4-carboxylic acid has shown potential value in geriatric medicine. Studies suggest that it may slow the aging process in mammals and prolong their lifespan, with clinical applications primarily in the treatment of liver diseases and related gastrointestinal disturbances (Weber et al., 1982).
6. Modulation of Immune Response
RS-0481, a derivative of this compound, has been studied for its ability to modulate the immune response to tumors. It has shown promise in re-establishing the function of lymphoid cell populations impaired by the presence of a growing tumor (Kurakata et al., 2005).
Mechanism of Action
Target of Action
4-Thiazolidinecarboxamide, also known as 1,3-thiazolidine-4-carboxamide, primarily targets peroxisome proliferator-activated receptors (PPARs) , a group of nuclear receptors . More specifically, it acts on PPARγ (PPAR-gamma, PPARG) . These receptors are activated by endogenous ligands such as free fatty acids (FFAs) and eicosanoids .
Mode of Action
The compound acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. It leads to the upregulation of genes that decrease insulin resistance, modify adipocyte differentiation, inhibit VEGF-induced angiogenesis, decrease leptin levels, and reduce levels of certain interleukins (e.g. IL-6) . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids, and circulating free fatty acids .
Pharmacokinetics
Thiazolidin-4-one derivatives, a related class of compounds, have been the subject of extensive research
Result of Action
The activation of PPARγ by this compound results in a marked augmentation of antitumor T cell responses in tumor-bearing mice . It enhances the responsiveness of immunocompetent cells to cytokines, resulting in a marked augmentation of antitumor T cell responses in tumor-bearing mice . It also counteracts the development of suppressor T cell activity in the spleen of tumor-bearing mice .
Action Environment
The action of this compound is influenced by the presence of a growing tumor in an animal . The compound can re-establish the function of certain lymphoid cell populations impaired by the presence of a growing tumor . , indicating that the tumor environment influences the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOMGEMZFLRFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433354 | |
| Record name | 4-Thiazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103749-87-7 | |
| Record name | 4-Thiazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

